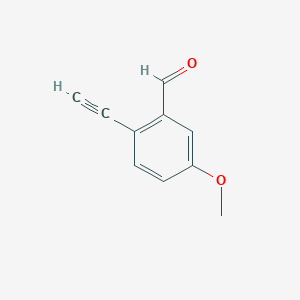![molecular formula C14H23NO4 B11758295 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate est un composé organique complexe doté d'une structure bicyclique unique. Ce composé fait partie de la famille des azabicyclohexanes, connue pour son rôle significatif dans le développement de composés bio-actifs. La structure de ce composé comprend un groupe tert-butyle, un groupe méthyle et un noyau diméthyl-3-azabicyclohexane, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles .
Méthodes De Préparation
La synthèse du 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate implique plusieurs étapes. Une méthode efficace consiste à utiliser la photochimie pour accéder à de nouvelles briques de construction via une cycloaddition [2 + 2]. Cette approche permet la création de modules bicyclohexane 1,2-disubstitués, qui peuvent être ensuite dérivés par de nombreuses transformations . Une autre méthode implique l'introduction directe du groupe tert-butoxycarbonyle dans divers composés organiques en utilisant des systèmes de micro-réacteurs à flux. Ce procédé est plus efficace, polyvalent et durable que les méthodes par lots traditionnelles .
Analyse Des Réactions Chimiques
Le 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium aluminium. Le composé peut également subir des réactions de substitution avec des halogènes et d'autres nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme brique de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, il est étudié pour ses propriétés bio-actives potentielles, ce qui pourrait conduire au développement de nouveaux produits pharmaceutiques. Industriellement, il est utilisé dans la production de divers produits chimiques et matériaux .
Mécanisme d'action
Le mécanisme d'action du 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate implique son interaction avec des cibles et des voies moléculaires spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes et à certains récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, selon la cible et la voie spécifiques impliquées .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential bio-active properties, which could lead to the development of new pharmaceuticals. Industrially, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Des composés similaires au 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate comprennent d'autres dérivés de l'azabicyclohexane, tels que le tert-butyl (1S,2R,5R)-2-(aminométhyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate et le tert-butyl (1S,2S,5R)-2-(hydroxyméthyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate . Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques. Le caractère unique du 3-tert-butyl 2-méthyl (1S,2S,5R)-6,6-diméthyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate réside dans sa combinaison spécifique de groupes tert-butyle et méthyle, qui lui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
Clé InChI |
ANLZCGMJKWMXFP-BBBLOLIVSA-N |
SMILES isomérique |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
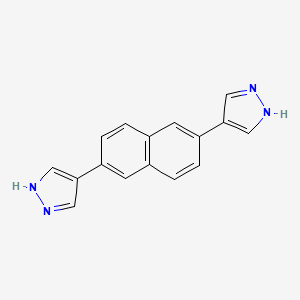
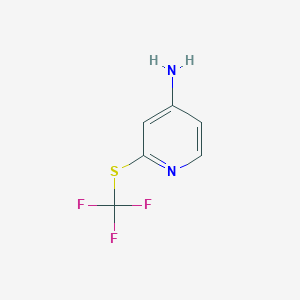

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
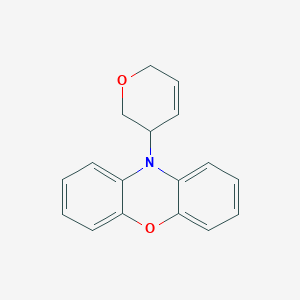
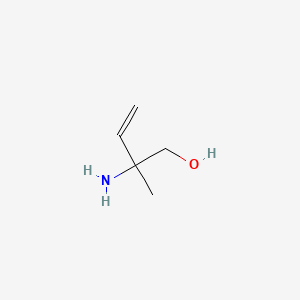

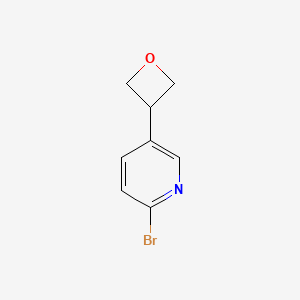
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
